molecular formula C18H24N4O3S B5552335 1-[(4aR,7aS)-1-ethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropan-1-one

1-[(4aR,7aS)-1-ethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropan-1-one

Cat. No.: B5552335
M. Wt: 376.5 g/mol
InChI Key: KUKVKYNHMKBKOC-CVEARBPZSA-N
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Description

1-[(4aR,7aS)-1-ethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines a thieno[3,4-b]pyrazine ring system with an imidazo[1,2-a]pyridine moiety, making it an interesting subject for chemical research.

Preparation Methods

The synthesis of 1-[(4aR,7aS)-1-ethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropan-1-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thieno[3,4-b]pyrazine core, followed by the introduction of the imidazo[1,2-a]pyridine ring. Key steps in the synthesis include cyclization reactions, functional group transformations, and coupling reactions. Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product with high yield and purity.

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

1-[(4aR,7aS)-1-ethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Coupling: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and controlled temperatures (e.g., room temperature to reflux conditions). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4aR,7aS)-1-ethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development. It may exhibit biological activity against specific targets, making it useful in the treatment of diseases.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

    Chemical Biology: The compound can serve as a probe or tool in chemical biology studies to investigate biological pathways and molecular interactions.

    Industrial Chemistry: The compound may find applications in industrial processes, such as catalysis or as a building block for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-[(4aR,7aS)-1-ethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The molecular pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 1-[(4aR,7aS)-1-ethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropan-1-one include other thieno[3,4-b]pyrazine derivatives and imidazo[1,2-a]pyridine derivatives. These compounds share structural similarities but may differ in their functional groups, electronic properties, and biological activities. The uniqueness of this compound lies in its specific combination of ring systems and functional groups, which may confer distinct properties and applications.

Similar compounds include:

  • Thieno[3,4-b]pyrazine derivatives
  • Imidazo[1,2-a]pyridine derivatives
  • Other heterocyclic compounds with similar ring structures

Properties

IUPAC Name

1-[(4aR,7aS)-1-ethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-2-20-9-10-22(16-13-26(24,25)12-15(16)20)18(23)7-6-14-11-21-8-4-3-5-17(21)19-14/h3-5,8,11,15-16H,2,6-7,9-10,12-13H2,1H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKVKYNHMKBKOC-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C2C1CS(=O)(=O)C2)C(=O)CCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)CCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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